N-[4-(hydrazinosulfonyl)phenyl]acetamide
Overview
Description
N-[4-(hydrazinosulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C8H11N3O3S and a molecular weight of 229.259 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of a hydrazinosulfonyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate, followed by acetylation . The reaction conditions generally include:
Step 1: Reduction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide.
Step 2: Acetylation of the resulting 4-(hydrazinosulfonyl)aniline with acetic anhydride or acetyl chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydrazinosulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazinosulfonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups.
Substitution: Nucleophilic reagents such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(hydrazinosulfonyl)phenyl]acetamide is primarily used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of specialized chemical products and materials.
Mechanism of Action
The mechanism of action of N-[4-(hydrazinosulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as proteins and enzymes. The hydrazinosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity . This interaction is crucial for its applications in proteomics and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]acetamide
- N-[4-(methylsulfonyl)phenyl]acetamide
- N-[4-(ethylsulfonyl)phenyl]acetamide
Uniqueness
N-[4-(hydrazinosulfonyl)phenyl]acetamide is unique due to the presence of the hydrazinosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other sulfonyl derivatives . This uniqueness makes it valuable for specific research applications, particularly in the study of protein modifications and interactions.
Properties
IUPAC Name |
N-[4-(hydrazinesulfonyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-6(12)10-7-2-4-8(5-3-7)15(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCWYAIMPZBEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277072 | |
Record name | N-[4-(hydrazinosulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-50-2 | |
Record name | NSC639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(hydrazinosulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.